N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide
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Overview
Description
N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide is an organic compound with the molecular formula C26H28N2O2 and a molecular weight of 400.522. It belongs to the group of benzhydryl compounds, which are organic compounds whose parent structures include diphenylmethane (two benzene rings connected by a single methane). This compound is known for its versatility and finds applications in diverse scientific research areas due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide typically involves the reaction of benzhydryl chloride with 4-(4-methoxypiperidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzhydryl ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Benzhydryl ketones.
Reduction: Benzhydryl amines.
Substitution: Various substituted benzhydryl derivatives.
Scientific Research Applications
N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide is utilized in several scientific research fields due to its unique properties:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the modification of polymers and the functionalization of materials, enhancing their properties for specific applications.
Mechanism of Action
The mechanism of action of N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl-4-(4-methylpiperidin-1-yl)benzamide
- N-benzhydryl-4-(4-ethoxypiperidin-1-yl)benzamide
- N-benzhydryl-4-(4-chloropiperidin-1-yl)benzamide
Uniqueness
N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide stands out due to its methoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-30-24-16-18-28(19-17-24)23-14-12-22(13-15-23)26(29)27-25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24-25H,16-19H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVDQOQKFHYQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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